molecular formula C16H13N5O6 B2956151 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1170842-92-8

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2956151
CAS No.: 1170842-92-8
M. Wt: 371.309
InChI Key: FDZAHGMXCUJCSD-UHFFFAOYSA-N
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Description

The compound “N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrazolo[3,4-b]pyridine ring, and a nitrofuran group .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation reactions, nucleophilic attacks, and cyclization reactions . The exact synthesis process for this specific compound is not available in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Transformations

Research on compounds with similar structural features involves complex synthetic routes and transformations that are foundational for exploring their potential applications. For example, the synthesis of related compounds often involves steps like N-methylation, reduction, and condensation reactions, providing pathways to diverse heterocyclic compounds with potential utility in medicinal chemistry and material science (El’chaninov et al., 2018).

Antibacterial Properties

Compounds containing furan and pyrazole rings, similar to the one , have been investigated for their antibacterial properties. For instance, analogues of Nitrofurantoin®, a known antibacterial drug, have been synthesized to assess their efficacy against various bacteria. This suggests a potential area of application for related compounds in developing new antibacterial agents (Hassan et al., 2020).

Antiprotozoal Activity

The antiprotozoal activity of compounds featuring similar structural motifs has been explored, indicating their potential in treating protozoal infections. Such compounds have shown strong DNA affinities and significant in vitro and in vivo activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in antiprotozoal drug development (Ismail et al., 2004).

Pharmacological Potential

The diverse biological activities observed in compounds with oxadiazole or furadiazole rings, which are structurally related to the compound of interest, underline their pharmacological potential. These activities include antibacterial, antitumor, antiviral, and antioxidant properties. This broad range of activities is indicative of the therapeutic potential of structurally related compounds, providing a foundation for further drug discovery and development efforts (Siwach & Verma, 2020).

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6/c1-20-15-13(8(7-11(22)17-15)9-3-2-6-26-9)14(19-20)18-16(23)10-4-5-12(27-10)21(24)25/h2-6,8H,7H2,1H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZAHGMXCUJCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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